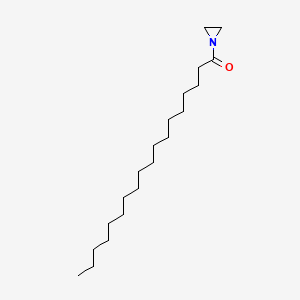
Aziridine, 1-stearoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-stearoyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions. The 1-stearoyl derivative of aziridine incorporates a stearoyl group, a long-chain fatty acid, which can influence the compound’s properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Aziridine, 1-stearoyl- can be synthesized through several methods. One common approach involves the reaction of stearoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of aziridines, including aziridine, 1-stearoyl-, often involves the use of aminoethanol as a starting material. The aminoethanol undergoes dehydration in the presence of an oxide catalyst at high temperatures to form aziridine. The stearoyl group can then be introduced through subsequent reactions .
化学反応の分析
Types of Reactions
Aziridine, 1-stearoyl- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridine is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Aziridine derivatives can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used. Reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Ring Opening: Produces open-chain amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
科学的研究の応用
Aziridine, 1-stearoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of aziridine, 1-stearoyl- involves its high reactivity due to the strained three-membered ring. The compound can readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The stearoyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Aziridine, 1-stearoyl- can be compared with other aziridine derivatives and similar compounds:
Aziridine: The parent compound, aziridine, is more reactive due to the absence of the stearoyl group, making it suitable for different applications.
Azetidine: A four-membered nitrogen-containing ring that is less strained and less reactive compared to aziridine.
Ethylenimine: Another three-membered nitrogen-containing ring, similar to aziridine but with different substituents that influence its reactivity and applications
Conclusion
Aziridine, 1-stearoyl- is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
3891-30-3 |
|---|---|
分子式 |
C20H39NO |
分子量 |
309.5 g/mol |
IUPAC名 |
1-(aziridin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h2-19H2,1H3 |
InChIキー |
UJBORAMHOAWXLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


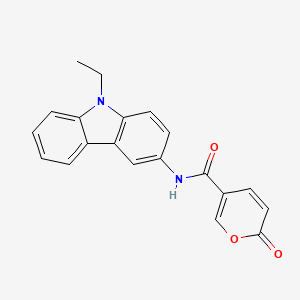
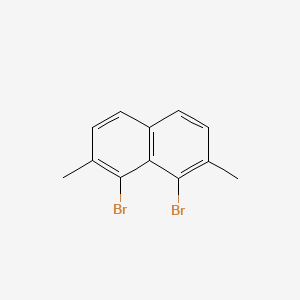
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

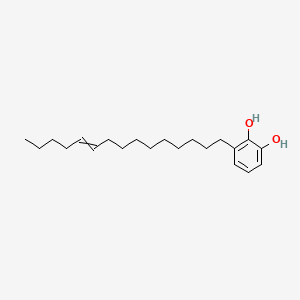
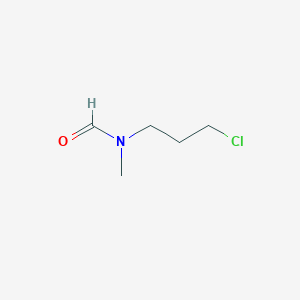
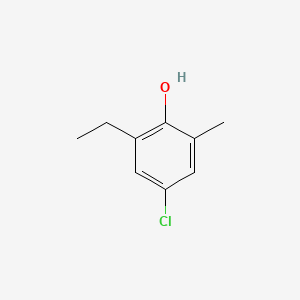
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
